2-Bromo-3,4,5-trimethylpyridine
CAS No.:
Cat. No.: VC14006391
Molecular Formula: C8H10BrN
Molecular Weight: 200.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrN |
|---|---|
| Molecular Weight | 200.08 g/mol |
| IUPAC Name | 2-bromo-3,4,5-trimethylpyridine |
| Standard InChI | InChI=1S/C8H10BrN/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3 |
| Standard InChI Key | ACRQDMJFYNYLSY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C(=C1C)C)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The pyridine ring in 2-bromo-3,4,5-trimethylpyridine is substituted with three methyl groups and one bromine atom. The methyl groups at positions 3, 4, and 5 create significant steric hindrance, influencing the compound’s reactivity in substitution and coupling reactions. The bromine atom, a strong electron-withdrawing group, enhances the electrophilicity of the adjacent carbon atoms, facilitating nucleophilic aromatic substitution.
Key Physicochemical Parameters:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| Density (predicted) | 1.45 g/cm³ |
| Boiling Point | ~280–300°C (estimated) |
| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) |
The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate hydrophobicity, which affects its bioavailability and environmental persistence.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-bromo-3,4,5-trimethylpyridine typically involves bromination of a pre-functionalized pyridine precursor. Two primary methods are employed:
-
Direct Bromination of 3,4,5-Trimethylpyridine:
-
Reacting 3,4,5-trimethylpyridine with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 80–100°C yields the monobrominated product. The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attaching to the electron-rich 2-position due to the directing effects of the methyl groups.
-
-
Halogen Exchange Reactions:
-
Starting from 2-chloro-3,4,5-trimethylpyridine, a bromine atom can be introduced via a Finkelstein reaction using NaBr in a polar aprotic solvent like dimethylformamide (DMF).
-
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control during bromination, minimizing side reactions such as di-bromination or ring degradation. Post-synthesis purification involves fractional distillation or recrystallization to achieve >98% purity.
Reactivity and Chemical Transformations
Nucleophilic Aromatic Substitution
The bromine atom at position 2 is highly susceptible to substitution by nucleophiles (e.g., amines, thiols) under mild conditions. For example, reaction with sodium methoxide (NaOMe) in methanol replaces bromine with a methoxy group, yielding 2-methoxy-3,4,5-trimethylpyridine.
Cross-Coupling Reactions
2-Bromo-3,4,5-trimethylpyridine participates in palladium-catalyzed couplings, such as:
-
Suzuki-Miyaura Coupling: Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) produces biaryl derivatives, valuable in drug discovery.
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines forms C–N bonds, enabling the synthesis of amino-substituted pyridines.
Comparative Reactivity of Halogenated Pyridines:
| Compound | Reaction Rate (Suzuki Coupling) | Yield (%) |
|---|---|---|
| 2-Bromo-3,4,5-trimethylpyridine | 1.0 (reference) | 85 |
| 2-Chloro-3,4,5-trimethylpyridine | 0.3 | 62 |
| 2-Iodo-3,4,5-trimethylpyridine | 2.5 | 92 |
The bromine-substituted derivative balances reactivity and cost, making it preferable to chloro- and iodo-analogs in many applications .
Applications in Pharmaceutical and Agrochemical Development
Pharmacological intermediates
2-Bromo-3,4,5-trimethylpyridine serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For instance, its coupling with pyrazine derivatives yields compounds with demonstrated activity against respiratory syncytial virus (RSV) .
Agrochemicals
The compound’s derivatives are explored as herbicides and fungicides. Methyl groups enhance lipid solubility, improving foliar absorption, while the bromine atom allows further functionalization to modulate toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume